Phytic acid

Descripción

Phytic acid is under investigation in clinical trial NCT01000233 (Value of Oral Phytate (InsP6) in the Prevention of Progression of the Cardiovascular Calcifications).

Myo-inositol hexakisphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Glycine max, Zea mays, and other organisms with data available.

Myo-Inositol hexakisphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

Complexing agent for removal of traces of heavy metal ions. It acts also as a hypocalcemic agent.

Propiedades

IUPAC Name |

(2,3,4,5,6-pentaphosphonooxycyclohexyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQLKJBTEOYOSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O24P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40889331, DTXSID00861653 | |

| Record name | myo-Inositol hexakisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexakis[dihydrogen (phosphate)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw-colored syrupy liquid; [Merck Index] | |

| Record name | Phytic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

83-86-3 | |

| Record name | Phytic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14981 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phytic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol hexakisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fytic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FYTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IGF0S7R8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Phytic Acid Biosynthesis Pathway in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phytic acid (myo-inositol-1,2,3,4,5,6-hexakisphosphate or InsP6) is the primary storage form of phosphorus in plant seeds, playing a crucial role in phosphorus homeostasis, seed development, and as a signaling molecule.[1][2][3] However, its strong chelation properties with essential minerals like iron, zinc, and calcium render them unavailable for absorption in monogastric animals, including humans, making it a significant anti-nutrient.[4][5] This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It is designed to be a valuable resource for researchers in plant biology, crop improvement, and drug development who are interested in modulating this compound levels for nutritional enhancement or therapeutic purposes. This document includes quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and visualizations of the metabolic and signaling pathways.

The Core Biosynthesis Pathway

The biosynthesis of this compound in plants occurs through two primary routes: a lipid-independent pathway, which is predominant in seeds, and a lipid-dependent pathway that is active in vegetative tissues.[5][6] This guide will focus on the core lipid-independent pathway, which is the primary route for this compound accumulation in seeds.

The pathway begins with the isomerization of glucose-6-phosphate to myo-inositol-3-phosphate (Ins(3)P1), the first committed step in the de novo synthesis of the myo-inositol ring.[7] This is followed by a series of sequential phosphorylation steps catalyzed by a suite of inositol phosphate kinases, ultimately leading to the fully phosphorylated this compound molecule.

Key Enzymes and Reactions

The enzymatic cascade of the lipid-independent this compound biosynthesis pathway is as follows:

-

myo-Inositol-3-Phosphate Synthase (MIPS): MIPS catalyzes the conversion of D-glucose-6-phosphate to 1D-myo-inositol-3-phosphate (Ins(3)P1). This is a critical regulatory point in the pathway.[7]

-

Inositol Monophosphatase (IMP): IMP dephosphorylates Ins(3)P1 to produce myo-inositol.[7]

-

myo-Inositol Kinase (MIK): MIK phosphorylates myo-inositol to generate inositol monophosphates, primarily Ins(3)P1.[8]

-

Inositol Polyphosphate Kinases (IPKs): A series of kinases are responsible for the stepwise phosphorylation of the inositol ring. These include:

-

Inositol Tris/Tetrakisphosphate Kinases (ITPKs): These enzymes exhibit broad substrate specificity and are involved in multiple phosphorylation steps.[9]

-

Inositol Polyphosphate Kinase 2 (IPK2): This kinase is primarily responsible for phosphorylating Ins(1,4,5)P3 to Ins(1,3,4,5,6)P5.[7][10]

-

Inositol Pentakisphosphate Kinase 1 (IPK1): IPK1 catalyzes the final step in the pathway, the phosphorylation of inositol pentakisphosphate (InsP5) to this compound (InsP6).[1][11]

-

Visualization of the Core Pathway

Caption: The core lipid-independent this compound biosynthesis pathway in plants.

Quantitative Data

A thorough understanding of the this compound biosynthesis pathway requires quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize key quantitative parameters for enzymes in the pathway and the effects of mutations on inositol phosphate levels.

Enzyme Kinetic Parameters

| Enzyme | Plant Species | Substrate | Km (µM) | Vmax (nmol·min-1·mg-1) | Reference(s) |

| AtIPK1 | Arabidopsis thaliana | Ins(1,3,4,5,6)P5 | 22 | 35 | [1][9] |

| Bovine IMP | Bos taurus | myo-Inositol 1-phosphate | - | - | [12][13] |

| Plant IMP | Various | myo-Inositol 1-phosphate | - | - | [14] |

Inositol Phosphate Levels in Wild-Type vs. lpa Mutants

| Mutant | Plant Species | Gene | This compound Reduction (%) | Change in Inorganic Phosphate (Pi) | Change in Other Inositol Phosphates | Reference(s) |

| lpa1-1 | Zea mays | ZmMRP4 | 66 | ~5-10 fold increase | No significant accumulation of intermediates | [11][15] |

| lpa2-1 | Zea mays | ZmIPK | ~30-50 | ~3-4 fold increase | Accumulation of InsP3, InsP4, InsP5 | [2][4][16] |

| lpa1 | Oryza sativa | OsLpa1 | 45-50 | - | - | [17] |

| Os-lpa-XS110-1 | Oryza sativa | - | 46 | - | Increased myo-inositol, raffinose, galactose, galactinol | [18] |

| Os-lpa-XS110-2 | Oryza sativa | - | 23 | - | Decreased myo-inositol and raffinose | [18] |

| atipk1 | Arabidopsis thaliana | AtIPK1 | - | - | Reduced InsP5, decreased 5-InsP7 | [19] |

| at5g60760 | Arabidopsis thaliana | AtLpa1-like | Significantly reduced | - | - | [17] |

| CAPPA line | Glycine max | E. coli appA (transgenic) | ≥90 | Concomitant increase | - | [20] |

Regulatory Networks

The biosynthesis of this compound is tightly regulated by hormonal signals and the plant's nutritional status, particularly phosphate availability.

Hormonal Regulation

Abscisic acid (ABA) and gibberellins (GA) are known to play antagonistic roles in seed development and germination, and they also influence the expression of this compound biosynthesis genes.[4][5][21] Generally, ABA promotes the expression of genes involved in this compound synthesis during seed maturation, while GA can have an inhibitory effect.[21]

Regulation by Phosphate Homeostasis

The this compound biosynthesis pathway is intricately linked to the plant's phosphate starvation response (PSR).[5] Key regulators of the PSR, such as PHOSPHATE STARVATION RESPONSE 1 (PHR1) and SPX domain-containing proteins, modulate the expression of genes in the this compound pathway.[5][22][23] Under phosphate-sufficient conditions, SPX proteins inhibit PHR1, repressing the expression of PSR genes.[22][24] Inositol pyrophosphates (InsP7 and InsP8), which are derived from this compound, act as signaling molecules that modulate the interaction between SPX and PHR1, thus forming a feedback loop.[23][24]

Visualization of the Regulatory Network

References

- 1. Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC [jove.com]

- 2. Origin and Seed Phenotype of Maize low this compound 1-1 and low this compound 2-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Maize Low-Phytic Acid Mutant lpa2 Is Caused by Mutation in an Inositol Phosphate Kinase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integration of P, S, Fe, and Zn nutrition signals in Arabidopsis thaliana: potential involvement of PHOSPHATE STARVATION RESPONSE 1 (PHR1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression pattern of inositol phosphate-related enzymes in rice (Oryza sativa L.): implications for the this compound biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. db.cngb.org [db.cngb.org]

- 8. The maize low-phytic acid 3 encodes a myo-inositol kinase that plays a role in this compound biosynthesis in developing seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inositol phosphate kinases in the eukaryote landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular and Biochemical Characterization of Two Plant Inositol Polyphosphate 6-/3-/5-Kinases* | Semantic Scholar [semanticscholar.org]

- 11. Characterization of an Arabidopsis inositol 1,3,4,5,6-pentakisphosphate 2-kinase (AtIPK1) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic studies with myo-inositol monophosphatase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Genetic analysis of two OsLpa1-like genes in Arabidopsis reveals that only one is required for wild-type seed this compound levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. INOSITOL (1,3,4) TRIPHOSPHATE 5/6 KINASE1-dependent inositol polyphosphates regulate auxin responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative Conversion of Phytate to Inorganic Phosphorus in Soybean Seeds Expressing a Bacterial Phytase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]

- 22. researchgate.net [researchgate.net]

- 23. Mechanistic insights into the regulation of plant phosphate homeostasis by the rice SPX2 – PHR2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inositol pyrophosphates promote the interaction of SPX domains with the coiled-coil motif of PHR transcription factors to regulate plant phosphate homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Myo-Inositol Hexakisphosphate in Seed Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myo-inositol hexakisphosphate (InsP6), commonly known as phytic acid, is the primary storage form of phosphorus in the seeds of most angiosperms, accounting for 50-80% of the total seed phosphorus.[1][2] Beyond its crucial role in phosphorus reservation, InsP6 is a multifaceted molecule implicated in a wide array of physiological processes vital for seed development, dormancy, germination, and stress tolerance.[3][4] Its ability to chelate mineral cations and its involvement in complex signaling pathways underscore its significance in plant biology.[5] This technical guide provides an in-depth exploration of the physiological roles of InsP6 in seeds, detailed experimental protocols for its study, and a visualization of its key metabolic and signaling pathways.

Core Physiological Roles of Myo-Inositol Hexakisphosphate in Seeds

The physiological importance of InsP6 in seeds is multifaceted, extending from nutrient storage to intricate cellular signaling.

Phosphorus and Mineral Storage

The most well-established function of InsP6 in seeds is as a storage depot for phosphorus, an essential macronutrient for plant growth.[6] During seed maturation, phosphorus is translocated to the developing seed and incorporated into InsP6. This process ensures that the germinating embryo has a readily available supply of phosphate to fuel its initial growth before the seedling can acquire phosphorus from the soil.

InsP6 is not merely a phosphorus reserve; it is also a significant reservoir of essential mineral cations. The six negatively charged phosphate groups of InsP6 avidly chelate positively charged ions, forming mixed salts known as phytate.[5] These phytate salts are densely packed within subcellular organelles called globoids, which are primarily located in the protein storage vacuoles of the aleurone layer in cereals like wheat and barley, or within the embryo in species such as maize.[1][7] The mineral composition of these globoids is rich in potassium, magnesium, iron, zinc, and calcium, making them a vital source of micronutrients for the developing seedling.

Table 1: this compound Content in Various Seeds

| Seed Type | Scientific Name | This compound Content ( g/100g dry weight) | Reference(s) |

| Cereals | |||

| Maize Germ | Zea mays | 6.39 | [6] |

| Wheat Bran | Triticum aestivum | 2.1 - 7.3 | [6] |

| Rice Bran | Oryza sativa | 2.56 - 8.7 | [6] |

| Legumes | |||

| Soybean | Glycine max | 1.0 - 2.2 | [1] |

| Common Bean | Phaseolus vulgaris | 0.6 - 2.4 | [8] |

| Peanut | Arachis hypogaea | 0.2 - 4.5 | [8] |

| Oilseeds | |||

| Sesame Seed | Sesamum indicum | 1.4 - 5.4 | [8] |

| Nuts | |||

| Almond | Prunus dulcis | 0.4 - 9.4 | [8] |

| Brazil Nut | Bertholletia excelsa | 0.3 - 6.3 | [8] |

Table 2: Mineral Composition of Phytate Globoids in Seeds

| Seed | Major Cations | Minor Cations | Reference(s) |

| Rice (Oryza sativa) | K (9%), Mg (8%) | Ca (0.4%), Zn, Fe, Cu, Mn (<0.1%) | [7] |

| Wheat (Triticum aestivum) | K (7.6%), Mg (3.2%) | Ca (0.43%), Zn, Fe, Cu, Mn, Na (<0.1%) | [7] |

Role in Seed Development and Germination

The accumulation of InsP6 is tightly regulated during seed development and is crucial for proper maturation.[5] During germination, the stored phytate is hydrolyzed by the enzyme phytase, which breaks down InsP6 into myo-inositol and inorganic phosphate, releasing the chelated minerals.[9] This process is a key event in providing the necessary energy and nutrients for the growing seedling. The controlled degradation of phytate ensures a steady supply of essential molecules for the establishment of the young plant.

Antioxidant and Stress Response

InsP6 has been shown to possess antioxidant properties by chelating iron, which can catalyze the formation of reactive oxygen species (ROS). By sequestering free iron, InsP6 helps to protect the seed from oxidative damage during dormancy and germination. Furthermore, InsP6 and its derivatives are involved in plant stress responses, including tolerance to drought and salinity.

Experimental Protocols

The study of myo-inositol hexakisphosphate in seeds necessitates precise and reliable analytical methods. The following sections detail established protocols for the extraction and quantification of InsP6.

Extraction of Myo-Inositol Hexakisphosphate from Seeds

A common and effective method for extracting InsP6 from seed material involves the following steps:

-

Sample Preparation: Dry seed samples are finely ground to a homogenous powder using a laboratory mill.

-

Extraction: A known weight of the seed powder (e.g., 100 mg) is suspended in an extraction solution of 0.4 M HCl containing 0.7 M Na2SO4.[10]

-

Incubation: The suspension is agitated overnight at room temperature to ensure complete extraction of InsP6.

-

Centrifugation: The mixture is centrifuged to pellet the solid material, and the supernatant containing the extracted InsP6 is collected for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the accurate quantification of InsP6.

-

Chromatographic System: A standard HPLC system equipped with a pump, autosampler, and a suitable detector (e.g., UV or refractive index) is used.

-

Column: A macroporous polymer column, such as the Hamilton PRP-1, is effective for separating inositol phosphates.[11]

-

Mobile Phase: An isocratic mobile phase of 0.01 N H2SO4 is commonly used.[11]

-

Flow Rate and Temperature: A flow rate of 0.9 mL/min with the column temperature maintained at 40°C provides good separation.[11]

-

Detection: Detection can be achieved using a refractive index (RI) detector or a UV detector at a wavelength of 190 nm.

-

Quantification: The concentration of InsP6 in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of a certified InsP6 standard.

Quantification by Enzymatic Assay

Enzymatic assays offer a specific and sensitive method for quantifying myo-inositol, which can be liberated from InsP6 by phytase.

-

Enzymatic Hydrolysis: The extracted InsP6 is first hydrolyzed to myo-inositol and inorganic phosphate using a phytase enzyme.

-

Myo-Inositol Oxidation: The liberated myo-inositol is then oxidized by myo-inositol dehydrogenase in the presence of NAD+, which is reduced to NADH.[12]

-

Colorimetric Detection: The NADH produced is coupled to a colorimetric reaction, for example, the reduction of iodonitrotetrazolium chloride by diaphorase to produce a formazan dye.[12]

-

Spectrophotometric Measurement: The absorbance of the resulting colored product is measured spectrophotometrically, and the concentration of myo-inositol (and thus the original InsP6) is determined from a standard curve.

Signaling Pathways and Their Visualization

Myo-inositol hexakisphosphate is a central molecule in a complex network of metabolic and signaling pathways within the seed.

Biosynthesis of Myo-Inositol Hexakisphosphate

The biosynthesis of InsP6 in seeds primarily occurs through two main pathways: a lipid-dependent pathway and a lipid-independent pathway.[13] The lipid-independent pathway is considered the major route for InsP6 synthesis in developing seeds.

Caption: Biosynthesis pathways of myo-inositol hexakisphosphate in seeds.

Signaling Role in Germination

During germination, the breakdown of InsP6 by phytase not only releases stored nutrients but also generates inositol polyphosphate intermediates that can act as signaling molecules. These molecules are involved in various cellular processes, including calcium mobilization and the activation of downstream signaling cascades that promote seedling growth.

Caption: Role of InsP6 degradation in germination signaling.

Experimental Workflow Using Low this compound (lpa) Mutants

Low this compound (lpa) mutants are invaluable tools for elucidating the physiological roles of InsP6 in seeds.[14][15] These mutants have genetic lesions in the InsP6 biosynthesis or transport pathways, leading to a significant reduction in seed this compound content.[14] Studying the phenotype of lpa mutants can reveal the consequences of reduced InsP6 levels on seed development, germination, and stress tolerance.

Caption: Experimental workflow for studying low this compound mutants.

Conclusion

Myo-inositol hexakisphosphate is a cornerstone of seed physiology, playing indispensable roles in nutrient storage, development, and signaling. Its intricate biochemistry and multifaceted functions present a compelling area of research with implications for crop improvement and human nutrition. The methodologies and pathways detailed in this guide provide a framework for scientists and researchers to further unravel the complexities of this vital molecule and its impact on the life cycle of plants.

References

- 1. pp.bme.hu [pp.bme.hu]

- 2. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. myo-Inositol-1,2,3,4,5,6-hexakisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reduction of this compound and enhancement of bioavailable micronutrients in food grains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Globoids and Phytase: The Mineral Storage and Release System in Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: Antinutrient Effects, Benefits, How to Reduce [healthline.com]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. Biochemical and Molecular Characterization of a Mutation That Confers a Decreased Raffinosaccharide and this compound Phenotype on Soybean Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cerealsgrains.org [cerealsgrains.org]

- 12. An enzymatic assay for myo-inositol in tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn from Plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound and Transporters: What Can We Learn from low this compound Mutants? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Network Inference of Transcriptional Regulation in Germinating Low this compound Soybean Seeds [frontiersin.org]

chemical structure and properties of phytic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytic acid, myo-inositol hexakisphosphate (IP6), is a multifaceted molecule predominantly found in plant seeds, where it serves as the primary storage form of phosphorus.[1] Its unique chemical structure, characterized by a central inositol ring with six phosphate groups, underpins its diverse chemical and biological properties.[2] This guide provides an in-depth technical overview of the chemical structure and properties of this compound, including its potent chelating ability, its role in biological signaling pathways, and detailed methodologies for its extraction, quantification, and the assessment of related enzymatic activity. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the fundamental and applied aspects of this ubiquitous natural compound.

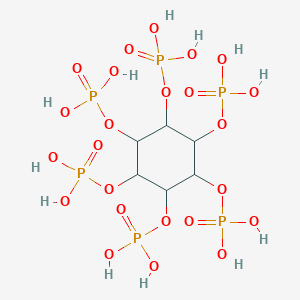

Chemical Structure and Physicochemical Properties

This compound is the principal storage form of phosphorus in many plant tissues, particularly in bran and seeds.[1][3] At physiological pH, the phosphate groups are partially ionized, resulting in the phytate anion.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | (1R,2S,3r,4R,5S,6s)-cyclohexane-1,2,3,4,5,6-hexayl hexakis[dihydrogen (phosphate)] | [2] |

| Molecular Formula | C₆H₁₈O₂₄P₆ | [2] |

| Molecular Weight | 660.04 g/mol | [2] |

| Appearance | Pale yellow to light brown slurry liquid (70%); White powder (98%) | [4] |

| Solubility | Miscible in water; Soluble in ethanol and acetone; Almost insoluble in ether, benzene, and chloroform. | [4][5] |

| pKa Values | First group (6 protons): < 2.7 ± 0.1Second group (2 protons): 5.6 ± 0.6Third group (4 protons): > 8.0 ± 0.1 | [6][7] |

| Melting Point | <25℃ | [4] |

| Boiling Point | 105 °C (for 50% w/w solution in H₂O) | [8] |

| Density | 1.432 g/mL at 25 °C (for 50% w/w solution in H₂O) | [8] |

Metal Chelation

A defining characteristic of this compound is its strong ability to chelate multivalent metal cations.[9][10][11] This property is due to the negatively charged phosphate groups, which can form stable complexes with minerals such as calcium, iron, zinc, and copper.[12][13] The strength of this interaction is pH-dependent.[14] For instance, significant binding of Ca(II) to this compound occurs above approximately pH 5.[14] The formation of these insoluble complexes in the gastrointestinal tract can reduce the bioavailability of essential dietary minerals.[15]

Table 2: this compound-Metal Ion Interactions

| Metal Ion | Interaction Characteristics | References |

| Calcium (Ca²⁺) | Binding is pH-dependent, with significant binding occurring above pH 5. Maximum binding is observed at a Ca(II):phytate ratio of 6. | [14] |

| Zinc (Zn²⁺) | Forms stable complexes, with 1 mole of protons released per 1 mole of added Zn(II). | [7] |

| Iron (Fe²⁺/Fe³⁺) | Forms highly stable complexes. The stability constants for trivalent iron complexes are significantly higher than those for divalent iron. | [6][7] |

| Copper (Cu²⁺) | Forms complexes with high stability constants. For example, log K₂,₁ = 12.8, log K₃,₁ = 14.5, and log K₂,₂ = 17.8 for Cu(II)-hydroxo species. | [6][7] |

Biological Role and Signaling Pathways

Beyond its role as a phosphorus and mineral store in plants, this compound and its less-phosphorylated derivatives, the inositol phosphates (IPs), are crucial signaling molecules in eukaryotic cells.[16][17] They are involved in a variety of cellular processes, including DNA repair, RNA export, and the regulation of cell growth and apoptosis.[17]

This compound Biosynthesis

This compound is synthesized from myo-inositol through a series of phosphorylation steps catalyzed by specific kinases.[9][18] The pathway can be broadly categorized as lipid-dependent and lipid-independent.[18]

Caption: Lipid-independent biosynthesis pathway of this compound.

Inositol Phosphate Signaling Pathway

In animal cells, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is a key second messenger that binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium.[17][19]

References

- 1. content.abcam.com [content.abcam.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. This compound 50% | Zhejiang Orient this compound Co., Ltd [phytics.com]

- 6. Frontiers | Complex Formation of this compound With Selected Monovalent and Divalent Metals [frontiersin.org]

- 7. Complex Formation of this compound With Selected Monovalent and Divalent Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound 50 (w/w) water 83-86-3 [sigmaaldrich.com]

- 9. repositorio.unesp.br [repositorio.unesp.br]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. This compound interactions in food systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound-metal ion interactions. II. The effect of pH on Ca(II) binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reduction of this compound and enhancement of bioavailable micronutrients in food grains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Inositol phosphate - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Metal Ion Chelation by Phytic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phytic acid, or myo-inositol hexakisphosphate (IP6), is a potent natural chelating agent found ubiquitously in plant seeds. Its unique structure, featuring a cyclohexane ring with six phosphate groups, endows it with a remarkable ability to form stable complexes with a wide array of multivalent metal ions. This strong chelating activity is central to its physiological role in plants as a phosphorus and mineral store and is of significant interest in nutrition, medicine, and pharmacology due to its impact on mineral bioavailability and its potential therapeutic applications. This guide provides a comprehensive technical overview of the core mechanisms governing the chelation of metal ions by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

The Core Mechanism of Chelation

The chelation of metal ions by this compound is a complex process primarily driven by the electrostatic interactions between the negatively charged phosphate groups of the phytate molecule and positively charged metal cations. The six phosphate groups on the inositol ring provide multiple binding sites, allowing for the formation of strong, multidentate chelate rings.

The process is highly dependent on pH, which dictates the protonation state of the phosphate groups.[1][2] At low pH, the phosphate groups are fully protonated, limiting their ability to bind metal ions. As the pH increases, the phosphate groups deprotonate, increasing the negative charge density on the molecule and enhancing its chelating capacity. This compound has twelve acidic protons that dissociate in a stepwise manner, leading to a variety of charged species in solution, each with different affinities for metal ions.[2]

The conformation of the this compound molecule also plays a crucial role. In solution, this compound can exist in two primary chair conformations: the axial (5a1e) and equatorial (1a5e) forms. A pH-dependent conformational switch between these two forms occurs around pH 9.0-9.5, which can influence the geometry and stability of the resulting metal complexes.[3]

The stoichiometry of the this compound-metal complexes can vary depending on the metal-to-ligand molar ratio, the pH, and the specific metal ion involved. Both monomeric and polymeric complexes have been reported.[4] Trivalent cations, such as Fe(III), generally form more stable complexes with this compound than divalent cations like Ca(II), Mg(II), and Zn(II).[3]

Visualizing the Chelation Mechanism

Caption: General mechanism of metal ion chelation by this compound.

Quantitative Data on this compound-Metal Ion Interactions

The stability of this compound-metal complexes is quantified by stability constants (log K). The following tables summarize available quantitative data for the interaction of this compound with various metal ions. It is important to note that these values can be influenced by experimental conditions such as ionic strength and temperature.

Table 1: Stability Constants (log K) of this compound-Metal Complexes

| Metal Ion | Stoichiometry (Metal:Phytate) | log K | pH | Method | Reference |

| Ca(II) | 1:1 | 3.22 | 7.4 | Potentiometry | [5] |

| Mg(II) | - | - | - | - | |

| Zn(II) | 1:1 | - | 7.4 | ESI-MS | |

| Cu(II) | 1:1 | 6.77 | 7.4 | Potentiometry | [5] |

| Fe(II) | - | - | - | Voltammetry | [3] |

| Fe(III) | - | Significantly Higher than Fe(II) | - | Voltammetry | [3] |

| Mn(II) | 1:1 (ML) | - | 11.9 | Potentiometry | [6] |

| Co(II) | 1:1 (ML) | - | - | Potentiometry | [6] |

Note: A comprehensive and standardized table of stability constants is challenging to compile due to variations in experimental conditions across different studies. The data presented here is indicative of the relative stabilities.

Table 2: Thermodynamic Parameters for this compound-Metal Ion Chelation

| Metal Ion | ΔH (kJ/mol) | ΔS (J/mol·K) | Method | Reference |

| - | - | - | - | |

| - | - | - | - |

Note: Detailed thermodynamic data (enthalpy and entropy) for this compound-metal ion interactions are not extensively reported in a consolidated format in the reviewed literature. Isothermal Titration Calorimetry (ITC) is the primary technique for obtaining such data.

Experimental Protocols for Studying Metal Ion Chelation

Potentiometric Titration

Potentiometric titration is a fundamental technique used to determine the stability constants of metal-phytate complexes by monitoring the pH change of a this compound solution upon the addition of a metal ion solution and a titrant (e.g., NaOH).[1][4]

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized stock solution of this compound. The dipotassium salt can be dissolved in ultrapure water and passed through a cation exchange resin to obtain the fully protonated form (H₁₂Phy).[3]

-

Prepare standardized stock solutions of the metal salts (e.g., CaCl₂, ZnCl₂, FeCl₃) of interest.

-

Prepare a carbonate-free solution of a strong base (e.g., NaOH) as the titrant.

-

-

Titration Setup:

-

Use a thermostated titration vessel to maintain a constant temperature (e.g., 25 °C).

-

Employ a calibrated glass electrode and a reference electrode connected to a pH meter with high precision.

-

Continuously bubble an inert gas (e.g., nitrogen or argon) through the solution to exclude atmospheric CO₂.

-

-

Titration Procedure:

-

Pipette a known volume and concentration of this compound solution into the titration vessel.

-

Add a known concentration of the metal ion solution to achieve the desired metal-to-ligand molar ratio.

-

Titrate the solution with the standardized strong base, recording the pH value after each addition of the titrant.

-

Perform control titrations of this compound in the absence of the metal ion and the metal ion in the absence of this compound.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to obtain the titration curves.

-

Use computer programs such as Hyperquad to analyze the titration data and calculate the protonation constants of this compound and the stability constants of the metal-phytate complexes.[1]

-

Visualizing the Potentiometric Titration Workflow

Caption: Workflow for potentiometric titration of this compound with metal ions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a metal ion to this compound, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound and the metal ion in the same buffer to minimize heats of dilution.

-

Degas the solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell.

-

Accurately determine the concentrations of both the this compound and metal ion solutions.

-

-

ITC Experiment:

-

Load the this compound solution into the sample cell of the calorimeter and the metal ion solution into the injection syringe.

-

Perform a series of injections of the metal ion solution into the this compound solution while monitoring the heat evolved or absorbed.

-

Conduct a control experiment by injecting the metal ion solution into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per injection.

-

Subtract the heat of dilution from the heat of binding.

-

Plot the heat change per mole of injectant against the molar ratio of metal to this compound.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kₐ, ΔH, and n).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ³¹P and ¹H NMR, is a powerful tool for studying the interaction of this compound with metal ions at an atomic level. It can provide information on the specific phosphate groups involved in chelation, conformational changes in the this compound molecule upon metal binding, and the dynamics of the complex.

Methodology:

-

Sample Preparation:

-

Dissolve the this compound and metal salt in a suitable solvent, typically D₂O for ¹H NMR to avoid the large water signal.

-

Adjust the pH of the solution to the desired value.

-

-

NMR Data Acquisition:

-

Acquire ¹D ³¹P and ¹H NMR spectra of this compound in the absence and presence of varying concentrations of the metal ion.

-

For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed.

-

-

Data Analysis:

-

Analyze the changes in the chemical shifts and line widths of the ³¹P and ¹H NMR signals upon the addition of the metal ion.

-

Changes in chemical shifts indicate which nuclei are in the vicinity of the metal binding site.

-

Line broadening can provide information on the exchange dynamics between the free and bound states.

-

X-ray Crystallography

X-ray crystallography can provide a definitive three-dimensional structure of a this compound-metal complex in the solid state, revealing the precise coordination geometry of the metal ion and the conformation of the this compound molecule.

Methodology:

-

Crystallization:

-

Prepare a supersaturated solution of the this compound-metal complex.

-

Employ various crystallization techniques such as vapor diffusion (hanging drop or sitting drop), slow evaporation, or liquid-liquid diffusion to grow single crystals of suitable size and quality.[7]

-

Screen different conditions (e.g., pH, temperature, precipitating agents) to optimize crystal growth.

-

-

Data Collection and Structure Determination:

-

Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam.

-

Collect the diffraction data as the crystal is rotated.

-

Process the diffraction data and solve the crystal structure using appropriate software.

-

Refine the structural model to obtain the final atomic coordinates and structural parameters.

-

Impact on Cellular Signaling Pathways

The ability of this compound to chelate essential metal ions, such as iron, zinc, and magnesium, can have profound effects on cellular signaling pathways that are dependent on these metals as cofactors for enzymes. One such pathway is the PI3K/AKT signaling cascade, which plays a central role in cell proliferation, survival, and metabolism.

Recent studies have shown that this compound, in combination with inositol, can downregulate the PI3K/AKT pathway in colorectal cancer cells.[8][9] This effect is likely mediated, at least in part, by the chelation of metal ions that are crucial for the activity of kinases within this pathway. For instance, AKT (also known as Protein Kinase B) is a key kinase in this pathway that requires Mg²⁺ for its activity. By chelating intracellular Mg²⁺, this compound could potentially inhibit AKT activation and its downstream signaling.

Visualizing the PI3K/AKT Signaling Pathway and Potential Modulation by this compound

Caption: Potential modulation of the PI3K/AKT pathway by this compound.

Conclusion

The chelation of metal ions by this compound is a multifaceted process governed by fundamental principles of coordination chemistry. The structural features of this compound, combined with the influence of environmental factors like pH, result in the formation of a diverse range of metal complexes with varying stabilities and stoichiometries. A thorough understanding of these mechanisms is crucial for researchers in various fields, from optimizing nutrient bioavailability in food science to designing novel therapeutic strategies in drug development. The experimental methodologies outlined in this guide provide a robust framework for the quantitative and qualitative characterization of these vital interactions. Further research into the precise thermodynamic parameters and the impact on a wider range of cellular signaling pathways will continue to unveil the full potential of this compound as a natural chelator.

References

- 1. Frontiers | Complex Formation of this compound With Selected Monovalent and Divalent Metals [frontiersin.org]

- 2. Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complex Formation of this compound With Selected Monovalent and Divalent Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. The Combination of this compound and Inositol Alleviates Metastasis of Colorectal Cancer in Mice by Inhibiting PI3K/AKT Pathway and M2 Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Phytic Acid in Cereals: A Technical Guide to its Natural Sources, Distribution, and Analysis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phytic acid, myo-inositol hexakisphosphate (IP6), is the primary storage form of phosphorus in the seeds of most cereals, accounting for 50-80% of the total phosphorus.[1][2] While serving as a vital phosphorus and inositol reserve for the germinating seed, this compound is also recognized as an antinutrient for humans and monogastric animals due to its strong chelating affinity for essential minerals such as iron, zinc, calcium, and magnesium, thereby reducing their bioavailability.[3][4] This technical guide provides an in-depth overview of the natural sources and distribution of this compound in common cereal grains. It presents quantitative data in a structured format, details common experimental protocols for this compound determination, and includes visualizations of key biochemical pathways and analytical workflows to support researchers in this field.

Natural Sources and Distribution of this compound in Cereal Grains

This compound is ubiquitously present in cereal grains, though its concentration and distribution within the kernel vary significantly among different species and even between cultivars of the same species.[1][5] Environmental factors during growth also influence the final this compound content.[6]

Localization within the Cereal Kernel

In most monocotyledonous seeds such as wheat, barley, and rice, this compound is predominantly concentrated in the aleurone layer , which is a part of the bran fraction.[1][6] It is often stored within protein bodies in the form of electron-dense particles known as globoid crystals , which are mixed salts of this compound with potassium and magnesium.[6][7]

A notable exception is maize (corn) , where over 80-95% of the this compound is localized in the germ (embryo) , with the remainder in the aleurone layer.[1][8][9] This differential distribution has significant implications for the this compound content of milled cereal fractions. For instance, the bran of wheat and rice is rich in this compound, while refined flours from the endosperm have a much lower content.[10] Conversely, in maize, the germ fraction is the primary contributor to its high this compound levels.

Quantitative Data on this compound Content

The following tables summarize the this compound content in various whole cereal grains and their respective kernel fractions. It is important to note that these values can vary based on the cultivar, growing conditions, and analytical methods used.

Table 1: this compound Content in Whole Cereal Grains

| Cereal | This compound Content ( g/100g dry weight) | Reference(s) |

| Barley | 0.68 - 1.99 | [11] |

| Maize (Corn) | 0.23 (control) | |

| Oats | 0.27 - 0.29 | [12] |

| Rice (Brown) | 1.83 - 3.24 | [13] |

| Rice (various varieties) | 0.56 - 0.91 | [14] |

| Wheat (Durum) | 0.52 | [2] |

| Wheat (Soft) | ~0.3 (whole wheat) | [6] |

Table 2: Distribution of this compound in Cereal Kernel Fractions

| Cereal | Kernel Fraction | This compound Content ( g/100g dry weight) | Reference(s) |

| Maize | Whole Kernel | 0.99 - 1.00 | [15] |

| Arepas | 0.19 | [15] | |

| Mazamorra | 0.25 | [15] | |

| Oats | Bran | 0.60 - 2.41 | [5] |

| Rice | Bran | up to 8.7% | [10] |

| Wheat | Bran | 2.0 - 5.3 | [10] |

| Germ | 1.1 - 3.9 | [10] | |

| Flour (Low Extraction) | Low | [1] | |

| Flour (LPA selections) | ~0.03 - 0.05 (this compound P) | [3] | |

| Bran (LPA selections) | ~0.63 - 3.09 (this compound P) | [16] |

LPA: Low this compound

Experimental Protocols for this compound Determination

Several methods have been developed for the quantification of this compound in cereals, ranging from traditional precipitation techniques to modern chromatographic methods. This section details two commonly employed protocols.

Colorimetric Method (Modified Wade Reagent Method)

This method is based on the reaction between this compound and a colored reagent, allowing for spectrophotometric quantification.

2.1.1. Principle

This compound is extracted from the sample using an acidic solution. The extract is then reacted with the Wade reagent, which contains ferric chloride (FeCl₃) and sulfosalicylic acid. The ferric ions bind to this compound, causing a decrease in the color of the reagent, which is measured spectrophotometrically at 500 nm. The reduction in color is proportional to the this compound concentration.

2.1.2. Reagents

-

Extraction Solution: 0.64 N Hydrochloric Acid (HCl).

-

Wade Reagent: Dissolve 0.03% (w/v) FeCl₃·6H₂O and 0.3% (w/v) sulfosalicylic acid in deionized water.

-

This compound Standard Solutions: Prepare a series of standard solutions of known this compound concentrations in the extraction solution.

2.1.3. Procedure

-

Sample Preparation: Mill the cereal grain to a fine powder (e.g., to pass through a 0.5 mm screen).

-

Extraction:

-

Colorimetric Reaction:

-

In a separate tube, mix an aliquot of the supernatant (or standard solution) with the Wade reagent. A typical ratio is 0.5 mL of supernatant to 1.5 mL of Wade reagent.[18]

-

Allow the reaction to proceed for a set time (e.g., 15 minutes).

-

Centrifuge the mixture again to pellet any precipitate.

-

-

Measurement:

-

Measure the absorbance of the supernatant at 500 nm against a reagent blank.

-

-

Quantification:

-

Create a standard curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Determine the this compound concentration in the sample by comparing its absorbance to the standard curve.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a more specific and sensitive method for the quantification of this compound and its lower inositol phosphate esters.

2.2.1. Principle

This compound is extracted from the sample and then separated from other components using an HPLC system equipped with an appropriate column (e.g., anion exchange or reversed-phase with an ion-pairing agent). Detection is typically achieved using a refractive index (RI) detector or a UV detector after post-column derivatization.

2.2.2. Reagents and Equipment

-

Extraction Solution: 3% Sulfuric Acid (H₂SO₄) or 2.4% Hydrochloric Acid (HCl).

-

Mobile Phase (example for ion-pair reversed-phase HPLC): A mixture of methanol, formic acid, and tetrabutylammonium hydroxide, with the pH adjusted to 4.3 with sulfuric acid.[1]

-

HPLC System: Pump, injector, column (e.g., Hamilton PRP-1), and a refractive index (RI) or UV detector.

-

This compound Standard: For calibration.

2.2.3. Procedure

-

Sample Preparation: Mill the cereal grain to a fine powder.

-

Extraction:

-

Weigh approximately 50 mg of the sample into an Erlenmeyer flask.

-

Add 10 mL of 3% H₂SO₄ and shake for 30 minutes at room temperature.[19]

-

Filter the extract.

-

-

HPLC Analysis:

-

Set up the HPLC system with the appropriate column and mobile phase.

-

Inject a known volume of the filtered extract (and standard solutions) into the HPLC system.

-

Run the chromatogram and identify the this compound peak based on its retention time compared to the standard.

-

-

Quantification:

-

Calculate the concentration of this compound in the sample by comparing the peak area with the peak areas of the standard solutions.

-

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound in plants primarily originates from myo-inositol. The following diagram illustrates the key steps in this pathway.

Caption: Simplified pathway of this compound biosynthesis in plants.

Experimental Workflow for Colorimetric this compound Determination

The following diagram outlines the major steps in the colorimetric quantification of this compound.

Caption: Workflow for the colorimetric determination of this compound.

References

- 1. cerealsgrains.org [cerealsgrains.org]

- 2. pp.bme.hu [pp.bme.hu]

- 3. researchgate.net [researchgate.net]

- 4. This compound: Antinutrient Effects, Benefits, How to Reduce [healthline.com]

- 5. researchgate.net [researchgate.net]

- 6. cerealsgrains.org [cerealsgrains.org]

- 7. Comparison of the phosphorus and mineral concentrations in bran and abraded kernel fractions of a normal barley (Hordeum vulgare) cultivar versus four low this compound isolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Reduction of this compound and enhancement of bioavailable micronutrients in food grains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sawbar.in [sawbar.in]

- 12. Proximate, mineral and anti-nutrient compositions of oat grains (Avena sativa) cultivated in Ethiopia: implications for nutrition and mineral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of this compound on nutrient bioaccessibility and antioxidant properties of dehusked rice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phytojournal.com [phytojournal.com]

- 15. Effect of maize processing methods on the retention of minerals, this compound and amino acids when using high kernel-zinc maize - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. prod-media.megazyme.com [prod-media.megazyme.com]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

phytic acid (myo-inositol-1,2,3,4,5,6-hexakisphosphate) function in plant physiology

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phytic acid (myo-inositol-1,2,3,4,5,6-hexakisphosphate), a ubiquitous molecule in plants, plays a central role in numerous physiological processes, extending far beyond its well-established function as a primary storage compound for phosphorus and minerals in seeds. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in plant physiology, with a particular focus on its involvement in signaling pathways that govern crucial aspects of plant development and stress responses. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling networks to serve as a comprehensive resource for researchers in plant biology and drug development.

Core Functions of this compound in Plant Physiology

This compound, also known as phytate when in its salt form, is a highly negatively charged molecule, a characteristic that underpins many of its physiological roles.[1]

Phosphorus and Mineral Storage

The most well-documented function of this compound is as the primary storage reservoir for phosphorus in seeds, where it can account for up to 90% of the total seed phosphorus.[2][3] This stored phosphorus is mobilized during germination to support the growth of the seedling.[2] The six phosphate groups of this compound provide a high density of negative charges, enabling it to chelate a wide range of mineral cations. This chelation is crucial for storing essential minerals such as potassium, magnesium, calcium, iron, and zinc within the seed's protein bodies, specifically in inclusions known as globoids.[1]

A Key Player in Signal Transduction

Beyond its storage role, this compound and its phosphorylated derivatives, the inositol phosphates (InsPs) and inositol pyrophosphates (PP-InsPs), are critical signaling molecules in eukaryotes, including plants.[4][5] These molecules are involved in a diverse array of cellular processes, from regulating hormone signaling to mediating responses to environmental stresses.[5][6]

Inositol Pyrophosphates (PP-InsPs): Molecular Glue in Signaling

PP-InsPs, such as InsP7 and InsP8, are synthesized from this compound and are emerging as key regulators of cellular energy status and phosphate homeostasis.[4][7] They can act as "molecular glue," facilitating protein-protein interactions to initiate downstream signaling cascades.[4] A notable example is their interaction with proteins containing an SPX domain, which is crucial for sensing inorganic phosphate (Pi) levels in the cell.[4][6]

Quantitative Data on this compound in Plants

To provide a comparative overview, the following tables summarize quantitative data related to this compound's presence and interactions in various plant species.

Table 1: this compound Content in Various Plant Tissues

| Plant Species | Tissue | This compound Content ( g/100g dry matter) | Reference(s) |

| Glycine max (Soybean) | Seed | 1.17 - 1.86 | [8] |

| Pisum sativum (Pea) | Seed | 0.43 - 0.77 | [8] |

| Lens esculenta (Lentil) | Seed | 0.40 - 1.25 | [8] |

| Triticum aestivum (Wheat) | Seed | 0.52 - 1.42 | [6] |

| Zea mays (Maize) | Seed | ~0.90 | [6] |

| Hordeum vulgare (Barley) | Seed | ~0.97 | [9] |

| Avena sativa (Oat) | Seed | ~1.42 | [6] |

| Ficus capensis | Leaf | - | [10] |

| Ficus capensis | Stem | - | [10] |

| Ficus capensis | Root | - | [10] |

| Ficus capensis | Seed | - | [10] |

| Various Vegetables (Microgreens) | Leaf | Lower than mature plants | [11] |

Note: this compound content can vary significantly based on cultivar, growing conditions, and analytical methods used.

Table 2: Stability Constants (log K) of this compound-Mineral Complexes

| Mineral Cation | log K | Conditions | Reference(s) |

| Cu²⁺ | - | pH 3-7 | [1] |

| Zn²⁺ | - | pH 3-7 | [1] |

| Ca²⁺ | - | pH > 5 | [12] |

| Mg²⁺ | - | - | [13] |

| Fe²⁺/Fe³⁺ | Higher for Fe³⁺ | pH dependent | [14] |

Note: The binding affinity of this compound for minerals is highly dependent on pH, with stronger binding generally observed at higher pH values. The order of binding strength is typically Cu²⁺ > Zn²⁺ > other divalent cations.[1][15][16]

Table 3: Inhibition of Digestive Enzymes by this compound

| Enzyme | Inhibition Type | Apparent Inhibitor Constant (Ki) | Reference(s) |

| α-Amylase | Non-competitive | 1.75 mM | [1] |

| Pepsin | - | - | [17] |

| Trypsin | - | - | [18] |

Note: this compound's inhibitory effect on digestive enzymes is a key aspect of its classification as an anti-nutrient in human and monogastric animal nutrition.

This compound in Plant Signaling Pathways

This compound and its derivatives are integral components of complex signaling networks that regulate plant responses to both internal cues (hormones) and external stimuli (stress).

Phosphate Starvation Response

Inositol pyrophosphates (PP-InsPs) play a central role in the plant's response to phosphate availability. Under phosphate-sufficient conditions, PP-InsPs bind to SPX proteins, which in turn inhibit the PHR1 transcription factor, a master regulator of phosphate starvation-induced genes. When phosphate levels are low, PP-InsP levels decrease, releasing SPX-mediated inhibition of PHR1 and allowing the plant to activate genes involved in phosphate uptake and utilization.

// Nodes Pi_sufficient [label="High Pi", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pi_starvation [label="Low Pi", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PP_InsPs [label="InsP7 / InsP8\n(PP-InsPs)", fillcolor="#FBBC05", fontcolor="#202124"]; SPX [label="SPX Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; PHR1 [label="PHR1\nTranscription Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; PSI_genes [label="Phosphate Starvation\nInduced (PSI) Genes", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Adaptation to\nLow Pi", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pi_sufficient -> PP_InsPs [label="Stimulates\nsynthesis"]; Pi_starvation -> PP_InsPs [label="Reduces\nsynthesis", style=dashed]; PP_InsPs -> SPX [label="Binds to"]; SPX -> PHR1 [label="Inhibits", arrowhead=tee]; PHR1 -> PSI_genes [label="Activates"]; PSI_genes -> Response;

// Invisible edges for alignment Pi_sufficient -> Pi_starvation [style=invis]; } .dot Caption: Phosphate Starvation Response Signaling Pathway.

Abscisic Acid (ABA) Signaling

Abscisic acid (ABA) is a key hormone involved in seed dormancy, germination, and stress responses. The core ABA signaling pathway involves the PYR/PYL/RCAR receptors, PP2C protein phosphatases (negative regulators), and SnRK2 kinases (positive regulators).[19][20] Inositol phosphates are implicated in modulating this pathway. For instance, mutants with altered levels of Ins(1,4,5)P₃ show altered sensitivity to ABA, suggesting a direct link between inositol phosphate metabolism and ABA signaling.[21][22] While the precise molecular mechanism is still under investigation, it is hypothesized that specific inositol phosphates or pyrophosphates may influence the activity of core signaling components.

// Nodes ABA [label="ABA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PYR_PYL [label="PYR/PYL/RCAR\nReceptors", fillcolor="#F1F3F4", fontcolor="#202124"]; PP2C [label="PP2C\nPhosphatases", fillcolor="#34A853", fontcolor="#FFFFFF"]; SnRK2 [label="SnRK2\nKinases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(e.g., ABF TFs)", fillcolor="#F1F3F4", fontcolor="#202124"]; ABA_Response [label="ABA Response\n(e.g., Stomatal Closure,\nStress Gene Expression)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InsPs [label="Inositol Phosphates\n(e.g., Ins(1,4,5)P₃)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges ABA -> PYR_PYL [label="Binds to"]; PYR_PYL -> PP2C [label="Inhibits", arrowhead=tee]; PP2C -> SnRK2 [label="Inhibits", arrowhead=tee]; SnRK2 -> Downstream [label="Phosphorylates &\nActivates"]; Downstream -> ABA_Response; InsPs -> PP2C [label="Modulates?", style=dashed, color="#5F6368"]; InsPs -> SnRK2 [label="Modulates?", style=dashed, color="#5F6368"]; } .dot Caption: Core ABA Signaling Pathway and Potential Inositol Phosphate Interaction.

Gibberellin (GA) Signaling

Gibberellins (GAs) are hormones that promote processes such as seed germination and stem elongation, often acting antagonistically to ABA.[19] There is evidence of crosstalk between GA and inositol phosphate signaling. For example, GA treatment can lead to an increase in Ins(1,4,5)P₃ levels.[23] Furthermore, plant mutants with elevated Ins(1,4,5)P₃ are hypersensitive to inhibitors of GA synthesis, suggesting that inositol phosphates are necessary for proper GA signal transduction.[21][22][23]

// Nodes GA [label="Gibberellin (GA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DELLA [label="DELLA Proteins\n(Repressors)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GA_Response [label="GA Response\n(e.g., Germination,\nStem Elongation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InsP3 [label="Ins(1,4,5)P₃", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges GA -> DELLA [label="Promotes Degradation", arrowhead=tee]; DELLA -> GA_Response [label="Represses", arrowhead=tee]; GA -> InsP3 [label="Increases Levels", style=dashed]; InsP3 -> GA_Response [label="Required for\nFull Response", style=dashed]; } .dot Caption: Crosstalk between Gibberellin and Inositol Phosphate Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in plants.

Extraction and Quantification of this compound

4.1.1. Acid Extraction

This method is widely used for the initial extraction of this compound from plant tissues.[8][23]

-

Sample Preparation: Dry plant tissue (e.g., seeds, leaves) is ground into a fine powder.

-

Extraction: A known weight of the powdered sample is suspended in a dilute acid solution, typically 0.2 M to 0.5 M HCl or 3% trichloroacetic acid (TCA).[23][24]

-

Incubation: The suspension is agitated (e.g., shaking or stirring) for a defined period, ranging from 1 to 3 hours at room temperature, to ensure complete extraction.[23]

-

Separation: The mixture is centrifuged to pellet the solid material, and the supernatant containing the extracted this compound is collected.

4.1.2. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying this compound and its various inositol phosphate isomers.[13][14]

-

Column: A strong anion exchange (SAX) or a C18 reverse-phase column with an ion-pairing reagent is commonly used.[25]

-

Mobile Phase: The composition of the mobile phase depends on the column used. For SAX-HPLC, a gradient of a high salt buffer (e.g., NaCl or NaH₂PO₄) is often employed. For reverse-phase HPLC, an ion-pairing reagent like tetrabutylammonium hydroxide is added to the mobile phase.[25]

-

Detection: this compound can be detected using a refractive index detector, a UV detector at a low wavelength (e.g., 205 nm), or by post-column derivatization followed by spectrophotometric detection.[14]

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of pure this compound.

// Nodes Start [label="Start:\nGround Plant Tissue", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Acid Extraction\n(e.g., 0.5 M HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifugation [label="Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; Supernatant [label="Collect Supernatant\n(Crude Extract)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC [label="HPLC Analysis\n(e.g., SAX column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Quantification against\nStandard Curve", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Result:\nthis compound Concentration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Extraction; Extraction -> Centrifugation; Centrifugation -> Supernatant; Supernatant -> HPLC; HPLC -> Quantification; Quantification -> End; } .dot Caption: Workflow for this compound Extraction and Quantification by HPLC.

4.1.3. Enzymatic Quantification

An alternative to HPLC is an enzymatic method, which can be performed using commercially available kits.[9][25][26]

-

Extraction: this compound is extracted from the sample as described in section 4.1.1.

-

Enzymatic Hydrolysis: The extract is incubated with a phytase enzyme, which specifically hydrolyzes this compound to release inorganic phosphate (Pi). A subsequent incubation with alkaline phosphatase can ensure the complete hydrolysis of all inositol phosphates.[26]

-

Phosphate Quantification: The released Pi is quantified using a colorimetric assay, such as the molybdenum blue method. The absorbance of the colored product is measured spectrophotometrically.[9][26]

-

Calculation: The this compound concentration is calculated from the amount of released Pi, based on the stoichiometry of six phosphate groups per this compound molecule.

Analysis of this compound-Protein Interactions

4.2.1. Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique to identify proteins that interact with this compound-binding proteins in vivo.[3][27][28][29]

-

Protein Expression: A "bait" protein of interest, suspected to bind to inositol phosphates, is expressed in a suitable system (e.g., transiently in Nicotiana benthamiana leaves or in stable transgenic plants) with an epitope tag (e.g., GFP, HA).[3][27]

-

Cell Lysis: The plant tissue is homogenized in a lysis buffer that preserves protein-protein interactions.

-

Immunoprecipitation: An antibody specific to the epitope tag, conjugated to beads (e.g., agarose or magnetic beads), is added to the cell lysate to capture the bait protein and any interacting "prey" proteins.[27]

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bait and prey proteins are eluted from the beads.

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the bait and suspected prey proteins, or by mass spectrometry to identify unknown interacting partners.[27]

4.2.2. Isothermal Titration Calorimetry (ITC)

ITC is a quantitative in vitro technique used to determine the thermodynamic parameters of binding between two molecules, such as this compound and a purified protein.[12][30][31][32][33]

-

Sample Preparation: Purified protein is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.[33]

-

Titration: Small, precise aliquots of the this compound solution are injected into the protein solution.

-

Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

-

Data Analysis: The resulting data (a plot of heat change per injection versus the molar ratio of ligand to protein) is fitted to a binding model to determine the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[30]

Conclusion

This compound is a molecule of profound importance in plant physiology, acting as a central hub for phosphorus and mineral storage, and as a critical signaling molecule. Its involvement in fundamental processes such as phosphate homeostasis, hormone signaling, and stress responses highlights its significance for plant growth, development, and survival. The methodologies and data presented in this guide provide a foundation for further research into the intricate roles of this compound and its derivatives. A deeper understanding of these mechanisms holds promise for the development of crops with enhanced nutritional value and improved resilience to environmental challenges.

References

- 1. researchgate.net [researchgate.net]

- 2. Research Progress in the Regulation of the ABA Signaling Pathway by E3 Ubiquitin Ligases in Plants [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn from Plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Regulation of plant biotic interactions and abiotic stress responses by inositol polyphosphates [frontiersin.org]

- 6. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 10. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 11. researchgate.net [researchgate.net]

- 12. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. Complex Formation of this compound With Selected Monovalent and Divalent Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dynamic Changes in the Distribution of Minerals in Relation to this compound Accumulation during Rice Seed Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Structural and Functional Insights into Core ABA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inositol phosphate signaling and gibberellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inositol phosphate signaling and gibberellic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 25. researchgate.net [researchgate.net]

- 26. m.youtube.com [m.youtube.com]

- 27. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 28. Simple Nuclei Preparation and Co-immunoprecipitation Procedures for Studying Protein Abundance and Interactions in Plant Circadian Time Courses - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Co-immunoprecipitation Assays to Detect Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 30. zaguan.unizar.es [zaguan.unizar.es]

- 31. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Isothermal titration calorimetry [cureffi.org]

- 33. tainstruments.com [tainstruments.com]

The Pivotal Role of Inositol Phosphates in Cellular Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The family of inositol phosphates (IPs) represents a cornerstone of cellular communication, acting as a versatile signaling language that governs a vast array of physiological processes. From the rapid mobilization of intracellular calcium to the intricate regulation of gene expression and metabolic homeostasis, these molecules are central to the life and function of eukaryotic cells. This technical guide provides a comprehensive overview of the core principles of inositol phosphate signaling, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the key pathways, designed to be a valuable resource for researchers, scientists, and professionals in drug development.

The Canonical PLC/IP₃/DAG Signaling Pathway

The classical and best-understood inositol phosphate signaling cascade is initiated by the activation of phospholipase C (PLC) enzymes. Upon stimulation by various extracellular signals, such as hormones, neurotransmitters, and growth factors, that bind to G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC translocates to the plasma membrane. There, it catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a minor phospholipid component of the inner leaflet of the plasma membrane, into two distinct second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][2]

Inositol 1,4,5-trisphosphate (IP₃): As a small, water-soluble molecule, IP₃ rapidly diffuses through the cytosol and binds to the IP₃ receptor (IP₃R), a ligand-gated calcium channel located on the membrane of the endoplasmic reticulum (ER).[1][3] This binding event triggers the opening of the channel, leading to a rapid and transient release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration is a ubiquitous signal that activates a multitude of cellular responses, including muscle contraction, neurotransmitter release, fertilization, and gene transcription.[1][4]